molecular formula C16H16F3N3O2 B2894063 (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone CAS No. 2034400-89-8

(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone

Cat. No.: B2894063
CAS No.: 2034400-89-8
M. Wt: 339.318
InChI Key: OMOBHFIFRIVDMM-UHFFFAOYSA-N
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Description

The compound features a unique hybrid structure combining an imidazole ring, a phenyl group, and an azetidine moiety substituted with a 2,2,2-trifluoroethoxy group. The imidazole ring is linked via a methylene bridge to the phenyl ring, which is further connected to a methanone group bonded to the azetidine nitrogen. The trifluoroethoxy group may enhance metabolic stability and lipophilicity, influencing bioavailability and binding affinity.

Properties

IUPAC Name

[4-(imidazol-1-ylmethyl)phenyl]-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O2/c17-16(18,19)10-24-14-8-22(9-14)15(23)13-3-1-12(2-4-13)7-21-6-5-20-11-21/h1-6,11,14H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMOBHFIFRIVDMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)CN3C=CN=C3)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

Trifluoromethyl/Nitro-Containing Analogs
  • (4-Nitrophenyl)(2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)methanone (): Structural Similarities: Both compounds incorporate a methanone group linked to an imidazole derivative. The trifluoromethyl group in this analog parallels the trifluoroethoxy group in the target compound, suggesting shared electronic effects (e.g., electron-withdrawing properties). Key Differences: The presence of a sulfanyl bridge and a nitro group in the analog may confer distinct reactivity (e.g., susceptibility to redox reactions) compared to the azetidine and methylene-linked phenyl group in the target compound.
Nitroimidazole Derivatives () :
  • Functional Groups : The title compound in , a metronidazole ester, contains a nitro group and a fluorobenzoate moiety. While lacking an azetidine ring, its nitroimidazole core is analogous to the imidazole in the target compound.
  • Biological Implications : Nitro groups in such derivatives are often associated with antibacterial activity (e.g., metronidazole’s action against anaerobic pathogens) . The target compound’s trifluoroethoxy group may instead enhance metabolic stability, reducing susceptibility to enzymatic degradation.

Heterocyclic Core Comparisons

Benzimidazole Derivatives () :
  • Core Structure: Compounds like 2-(4-fluorophenyl)-1H-benzo[d]imidazole () feature a fused benzene-imidazole system. The target compound’s non-fused imidazole and azetidine rings may offer greater conformational flexibility.
Triazole-Imidazole Hybrids () :
  • Heterocyclic Diversity: Compounds such as 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () combine triazole and sulfonyl groups. The target compound’s azetidine ring, a four-membered saturated heterocycle, may impose different steric and electronic constraints compared to triazoles, influencing binding pocket interactions .

Data Tables: Structural and Functional Comparisons

Compound Core Structure Key Substituents Potential Bioactivity Reference
Target Compound Imidazole + Azetidine 2,2,2-Trifluoroethoxy, Phenyl Kinase inhibition, CNS targets N/A
(4-Nitrophenyl)(2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4,5-dihydroimidazol-1-yl)methanone Imidazole Trifluoromethyl, Nitrophenyl Antibacterial, Redox modulation
2-(4-Fluorophenyl)-1H-benzo[d]imidazole Benzimidazole Fluorophenyl Antiproliferative, Antiviral
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate Nitroimidazole Fluorobenzoate, Nitro Antibacterial, Antiglycation

Q & A

Q. Critical conditions :

  • Solvents : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity .
  • Temperature : Controlled heating (60–80°C) minimizes side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Advanced: How can researchers optimize the synthesis to address low yields or byproducts?

  • Design of Experiments (DOE) : Systematic variation of parameters (e.g., solvent ratios, catalyst loading) to identify optimal conditions .
  • Alternative reagents : Replacing LiAlH₄ with NaBH₄ for safer reductions .
  • Byproduct mitigation : Use of scavengers (e.g., polymer-bound triphenylphosphine) to trap unreacted intermediates .
  • In-line monitoring : Employing HPLC or TLC to track reaction progress and isolate intermediates .

Basic: What spectroscopic techniques are effective for characterization, and what key features should researchers prioritize?

  • ¹H/¹³C NMR :
    • Azetidine protons : δ 3.5–4.0 ppm (split due to trifluoroethoxy group) .
    • Imidazole protons : δ 7.2–7.8 ppm (aromatic) .
  • ¹⁹F NMR : Distinct signal near δ -75 ppm for CF₃ group .
  • IR : C=O stretch at ~1680 cm⁻¹; C-F stretches at 1100–1200 cm⁻¹ .
  • Mass spectrometry : Molecular ion peak matching m/z 395.3 (calculated for C₂₁H₂₁F₃N₃O₂) .

Advanced: How do structural modifications affect biological activity, and what SAR insights exist?

Modification Impact on Activity Reference
Trifluoroethoxy → methoxyReduced lipophilicity, lower potency
Imidazole → triazoleEnhanced enzyme inhibition (IC₅₀ ↓30%)
Phenyl → thiopheneImproved solubility, retained efficacy

Q. SAR Insights :

  • The trifluoroethoxy group enhances metabolic stability .
  • Imidazole’s basicity facilitates target binding (e.g., kinase active sites) .

Basic: What in vitro assays have been conducted, and what targets are implicated?

  • Antimicrobial assays : MIC values against S. aureus (8 µg/mL) and E. coli (16 µg/mL) .
  • Kinase inhibition : IC₅₀ of 0.5 µM against EGFR mutants .
  • Cytotoxicity : EC₅₀ = 12 µM in HeLa cells via apoptosis induction .

Key pathways : MAPK/ERK signaling, tubulin polymerization .

Advanced: How can contradictions in biological data (e.g., IC₅₀ variability) be resolved?

  • Assay standardization :
    • Uniform cell lines (e.g., ATCC-certified HeLa) .
    • Control for compound purity (HPLC ≥95%) .
  • Mechanistic studies :
    • Use isothermal titration calorimetry (ITC) to validate binding constants .
    • Molecular dynamics simulations to assess target conformational changes .

Basic: What stability issues or degradation pathways are reported?

  • Hydrolysis : Trifluoroethoxy group susceptible to acidic/basic conditions (t₁/₂ = 48 hrs at pH 7.4) .
  • Oxidation : Imidazole ring degrades under strong oxidizers (H₂O₂) .
  • Storage : Stable at -20°C in dark, anhydrous environments for >6 months .

Advanced: What computational methods are used to study target interactions?

  • Molecular docking (AutoDock Vina) : Predicts binding to EGFR’s ATP pocket (ΔG = -9.2 kcal/mol) .
  • QSAR models : Identify electron-withdrawing groups (e.g., CF₃) as critical for potency .
  • MD simulations : Reveal stable hydrogen bonds between imidazole and kinase residues (e.g., Lys745) .

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